5-Bromo-N-ethoxynicotinamide
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Overview
Description
5-Bromo-N-ethoxynicotinamide is an organic compound with the molecular formula C8H9BrN2O2 It is a derivative of nicotinamide, where the hydrogen atom at the 5-position of the pyridine ring is replaced by a bromine atom, and the amide nitrogen is substituted with an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-ethoxynicotinamide typically involves the bromination of nicotinamide followed by the introduction of the ethoxy group. One common method starts with the bromination of nicotinamide using bromine in the presence of a suitable solvent like acetic acid. The resulting 5-bromo-nicotinamide is then reacted with ethyl iodide in the presence of a base such as potassium carbonate to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-ethoxynicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed depend on the type of reaction. For example, in a substitution reaction with an amine, the product would be a 5-amino-N-ethoxynicotinamide derivative. In a Suzuki-Miyaura coupling, the product would be a biaryl compound.
Scientific Research Applications
5-Bromo-N-ethoxynicotinamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting nicotinamide pathways.
Biological Studies: The compound is used in studies investigating the role of nicotinamide derivatives in biological systems.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-N-ethoxynicotinamide involves its interaction with molecular targets in biological systems. It may act by inhibiting specific enzymes or receptors, particularly those involved in nicotinamide metabolism. The exact pathways and targets can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-N-ethylnicotinamide: Similar structure but with an ethyl group instead of an ethoxy group.
5-Bromo-N-methylnicotinamide: Similar structure but with a methyl group instead of an ethoxy group.
5-Bromo-N-propylnicotinamide: Similar structure but with a propyl group instead of an ethoxy group.
Uniqueness
5-Bromo-N-ethoxynicotinamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from its analogs.
Properties
Molecular Formula |
C8H9BrN2O2 |
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Molecular Weight |
245.07 g/mol |
IUPAC Name |
5-bromo-N-ethoxypyridine-3-carboxamide |
InChI |
InChI=1S/C8H9BrN2O2/c1-2-13-11-8(12)6-3-7(9)5-10-4-6/h3-5H,2H2,1H3,(H,11,12) |
InChI Key |
RFVORXOJMHRREI-UHFFFAOYSA-N |
Canonical SMILES |
CCONC(=O)C1=CC(=CN=C1)Br |
Origin of Product |
United States |
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